N'-acetyl-4-nitrobenzohydrazide
Overview
Description
N'-acetyl-4-nitrobenzohydrazide: is an organic compound that belongs to the class of hydrazides It is derived from benzoic acid, which is a simple aromatic carboxylic acid The compound is characterized by the presence of a nitro group at the para position and an acetylhydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N'-acetyl-4-nitrobenzohydrazide typically involves the following steps:
Nitration of Benzoic Acid: Benzoic acid is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce p-nitrobenzoic acid.
Formation of p-Nitrobenzoyl Chloride: p-Nitrobenzoic acid is then converted to p-nitrobenzoyl chloride using thionyl chloride.
Reaction with Acetylhydrazine: Finally, p-nitrobenzoyl chloride is reacted with acetylhydrazine to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in N'-acetyl-4-nitrobenzohydrazide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The acetylhydrazide group can undergo nucleophilic substitution reactions, where the hydrazide moiety is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield p-nitrobenzoic acid and acetylhydrazine.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Reduction: p-Aminobenzoic acid derivatives.
Substitution: Various substituted hydrazides.
Hydrolysis: p-Nitrobenzoic acid and acetylhydrazine.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms involving nitro and hydrazide groups.
Biology:
- Investigated for its potential as an antimicrobial agent due to the presence of the nitro group.
Medicine:
- Explored for its potential use in drug development, particularly in the design of new antibiotics and anti-inflammatory agents.
Industry:
- Utilized in the production of dyes and pigments.
- Used as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of N'-acetyl-4-nitrobenzohydrazide is primarily related to its ability to interact with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The acetylhydrazide group can form hydrogen bonds with biological targets, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
p-Nitrobenzoic Acid: Similar structure but lacks the acetylhydrazide group.
p-Aminobenzoic Acid: Reduction product of p-nitrobenzoic acid.
Acetylhydrazine: Contains the hydrazide group but lacks the aromatic ring and nitro group.
Uniqueness:
- The presence of both the nitro and acetylhydrazide groups in N'-acetyl-4-nitrobenzohydrazide makes it unique compared to its analogs. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
22816-00-8 |
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Molecular Formula |
C9H9N3O4 |
Molecular Weight |
223.19 g/mol |
IUPAC Name |
N'-acetyl-4-nitrobenzohydrazide |
InChI |
InChI=1S/C9H9N3O4/c1-6(13)10-11-9(14)7-2-4-8(5-3-7)12(15)16/h2-5H,1H3,(H,10,13)(H,11,14) |
InChI Key |
UGBLEARQDSFEGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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